N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Overview
Description
Remdesivir isopropyl ester analog is a derivative of the antiviral prodrug remdesivir.
Mechanism of Action
Target of Action
The compound, also known as Remdesivir , is a broad-spectrum antiviral prodrug with potent in vitro antiviral activity against a diverse panel of RNA viruses . It primarily targets RNA-dependent RNA polymerase (RdRp), an enzyme that is crucial for the replication of RNA viruses .
Mode of Action
Remdesivir is a prodrug that is metabolized into its active form GS-441524 . The active form mimics adenosine, one of the four building blocks of RNA. When incorporated into the growing RNA chain during viral replication, it causes premature termination .
Biochemical Pathways
The compound affects the viral replication pathway. By inhibiting the RdRp enzyme, it disrupts the synthesis of viral RNA, which is a critical step in the viral replication process .
Pharmacokinetics
As a prodrug, it needs to be metabolized into its active form to exert its antiviral effects . The ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The result of Remdesivir’s action is the inhibition of viral replication. By disrupting the synthesis of viral RNA, it prevents the virus from multiplying and spreading .
Biochemical Analysis
Biochemical Properties
The compound is metabolized into the intermediate metabolite GS-441524, which is then further metabolized to the active nucleotide triphosphate GS-443902 that induces RNA chain termination and inhibits viral polymerases . This suggests that the compound interacts with various enzymes and proteins involved in nucleotide metabolism and RNA synthesis .
Cellular Effects
The compound reduces viral titers in primary human airway epithelial cells infected with Middle East respiratory syndrome coronavirus (MERS-CoV) or severe acute respiratory syndrome CoV (SARS-CoV) . This indicates that the compound has significant effects on cellular processes, particularly those related to viral replication .
Molecular Mechanism
The compound exerts its effects at the molecular level by inducing RNA chain termination and inhibiting viral polymerases . This suggests that it binds to these enzymes and inhibits their activity, thereby preventing the replication of viral RNA .
Temporal Effects in Laboratory Settings
The compound has been shown to reduce lung viral titers and prevent weight loss in a mouse model of SARS-CoV infection . This suggests that the compound has long-term effects on cellular function, particularly in the context of viral infection .
Dosage Effects in Animal Models
In animal models, the compound reduces lung viral titers and improves pulmonary function at a dosage of 25 mg/kg . This suggests that the compound has dose-dependent effects, with higher doses potentially leading to greater reductions in viral titers .
Metabolic Pathways
The compound is metabolized into the intermediate metabolite GS-441524, which is then further metabolized to the active nucleotide triphosphate GS-443902 . This suggests that the compound is involved in complex metabolic pathways, likely involving various enzymes and cofactors .
Transport and Distribution
The compound is likely transported into cells via passive diffusion or active transport mechanisms, although the specific transporters involved are not currently known . Once inside the cell, the compound is metabolized and distributed within the cell to exert its effects .
Subcellular Localization
The compound is likely localized within the cytoplasm of the cell, where it is metabolized and interacts with various enzymes and proteins . The specific compartments or organelles that the compound is directed to are not currently known .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N6O8P/c1-14(2)36-23(33)15(3)29-39(34,38-16-7-5-4-6-8-16)35-11-18-20(31)21(32)24(12-25,37-18)19-10-9-17-22(26)27-13-28-30(17)19/h4-10,13-15,18,20-21,31-32H,11H2,1-3H3,(H,29,34)(H2,26,27,28)/t15-,18+,20+,21+,24-,39?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBLGVOITWEDBZ-XBIBZECMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N6O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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